molecular formula C16H10ClF3N2O2 B1622335 4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 261363-79-5

4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B1622335
CAS No.: 261363-79-5
M. Wt: 354.71 g/mol
InChI Key: LOJPEPCJNIVCKK-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C16H10ClF3N2O2 and its molecular weight is 354.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Compounds with similar structures to 4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione are often subjects of synthetic chemistry research. Their synthesis involves complex reactions that can include halogenation, cyclization, and functional group transformations. For instance, the study of triprolidinium cations and their interactions with various solvents demonstrates the intricate balance of forces in crystal structures and offers insights into molecular interactions and solvent effects in solid-state chemistry (Dayananda et al., 2012).

Crystallography and Material Sciences

Crystal structure analysis provides essential insights into the molecular geometry, electronic structure, and potential reactivity of complex organic compounds. The crystal structure of related compounds, such as pyrrolo[3,4-c]pyridine derivatives, has been analyzed to understand the impact of substituents on molecular packing, stability, and electronic properties (Fujii et al., 2002). Such studies are crucial for designing new materials with specific optical or electronic properties.

Properties

IUPAC Name

4-chloro-6-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2/c1-8-5-11-12(13(17)21-8)15(24)22(14(11)23)7-9-3-2-4-10(6-9)16(18,19)20/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJPEPCJNIVCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381876
Record name 4-Chloro-6-methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261363-79-5
Record name 4-Chloro-6-methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Reactant of Route 2
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4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Reactant of Route 3
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4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

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